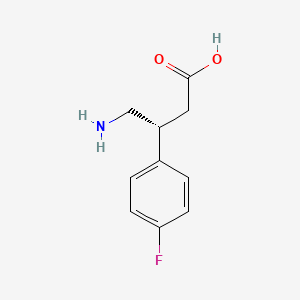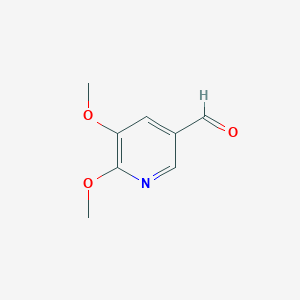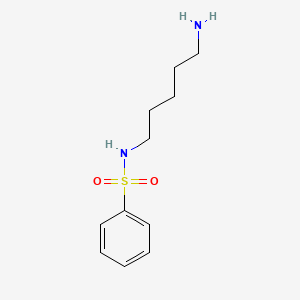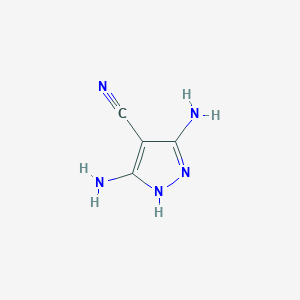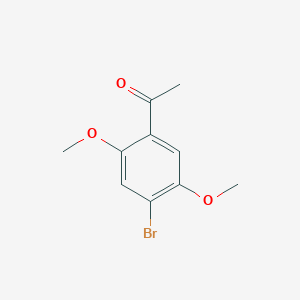
6-Chloropyrazine-2-carboxylic acid
Overview
Description
6-Chloropyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is hypothesized that the compound may be disrupting targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene .
Mode of Action
It is suggested that the compound interacts with its targets, potentially disrupting the biosynthesis pathways of NAD and/or ethylene . This interaction could lead to changes in the metabolic processes of the organism.
Biochemical Pathways
6-Chloropyrazine-2-carboxylic acid is believed to affect the biosynthesis pathways of NAD and/or ethylene . These pathways are crucial for various biological processes. NAD is a coenzyme found in all living cells, involved in redox reactions and energy metabolism. Ethylene is a plant hormone that regulates growth and development.
Biochemical Analysis
Biochemical Properties
6-Chloropyrazine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the biosynthesis pathways of NAD and ethylene, which are crucial for cellular metabolism and signaling . These effects can lead to changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with NAD biosynthesis pathways suggests that it may disrupt the production of this essential cofactor, thereby affecting various metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to NAD biosynthesis. It interacts with enzymes and cofactors that are essential for these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
6-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGYMBKTQCLOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561048 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23688-89-3 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for 6-Chloropyrazine-2-carboxylic acid derivatives?
A1: Research indicates that derivatives of this compound exhibit a range of biological activities, including:
- Anti-mycobacterial activity: Several studies highlight the potential of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. [, , ]
- Antifungal activity: These compounds have demonstrated in vitro antifungal effects against various fungal strains, including Trichophyton mentagrophytes. [, ]
- Photosynthesis-inhibiting activity: Certain derivatives act as inhibitors of oxygen evolution rate in spinach chloroplasts, suggesting potential herbicidal or antialgal applications. [, , , ]
Q2: How does the structure of this compound derivatives influence their biological activity?
A2: Structure-activity relationship (SAR) studies have revealed key insights:
- Lipophilicity: Increasing the lipophilicity of the molecule, often achieved by introducing bulky substituents, generally enhances the anti-mycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide derivative displayed the highest lipophilicity and potent anti-tuberculosis activity. [, ]
- Substitution pattern: The position and nature of substituents on the phenyl ring of anilide derivatives significantly affect their potency as photosynthesis inhibitors. [, ]
Q3: What synthetic approaches are commonly employed to synthesize this compound derivatives?
A3: The most prevalent synthetic route involves the following steps:
- Conversion to acyl chloride: this compound is treated with a chlorinating agent, such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, to generate the corresponding acyl chloride. [, ]
- Amide formation: The acyl chloride is subsequently reacted with various amines, including anilines or aminothiazoles, to yield the desired amide derivatives. [, ]
- Alkylation (optional): The pyrazine ring can be further functionalized via alkylation reactions, for example, using radicals generated from pivalic acid. []
Q4: What computational chemistry methods have been applied to study this compound derivatives?
A: Molecular docking studies have been utilized to predict the binding affinity and interactions of 6-chloro-N-octylpyrazine-2-carboxamide with Mycobacterium tuberculosis targets, providing insights into its potential mechanism of action. []
Q5: Are there any specific examples of this compound derivatives with noteworthy biological activity?
A5: Yes, several derivatives stand out:
- 3,5-Bromo-4-hydroxyphenyl derivatives demonstrated the most potent activity against Mycobacterium tuberculosis H(37)Rv. []
- 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide exhibited the strongest antifungal effect against Trichophyton mentagrophytes. []
- 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide emerged as the most potent inhibitors of oxygen evolution rate in spinach chloroplasts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



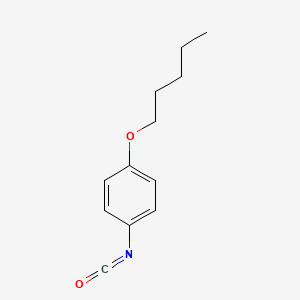

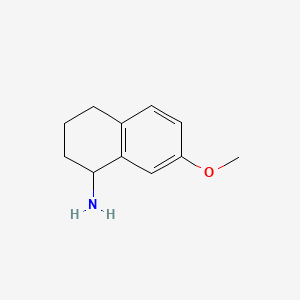


![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)


